1-Methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-Methyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with methylamine under mild conditions. This reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted techniques. This method significantly reduces reaction times and enhances yields. The reaction involves the use of esters and amines under neutral conditions, with toluene as the solvent .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-methyl-1H-1,2,4-triazole-3-amine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxamide: Lacks the methyl group, which can affect its reactivity and biological activity.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains an ester group instead of a carboxamide group, leading to different chemical properties and applications.
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxamide group enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C4H6N4O |
---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3,(H2,5,9) |
InChI Key |
YDBCQGNEXYFIHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(=O)N |
Origin of Product |
United States |
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